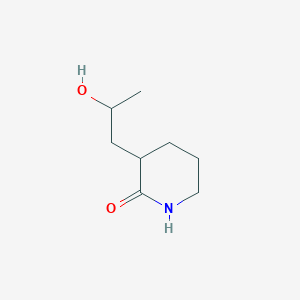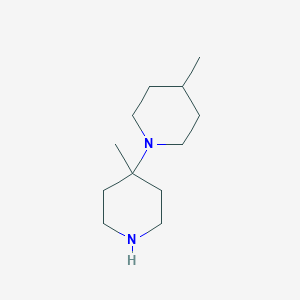
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine is a compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two piperidine rings, each substituted with a methyl group at the 4-position. Piperidine derivatives are widely used in medicinal chemistry due to their biological activity and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylpiperidin-4-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylpiperidine with 4-methylpiperidin-4-yl chloride in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactions to enhance efficiency and scalability. The use of catalysts, such as rhodium or iridium complexes, can facilitate the cyclization process, leading to higher yields and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Various nucleophiles; moderate temperatures and inert atmosphere.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines with different functional groups.
Applications De Recherche Scientifique
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(4-methylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(1-methylpiperidin-4-yl)piperidine: Similar structure with an additional methyl group.
4-(4-Methylpiperidin-1-yl)aniline: Contains an aniline group instead of a second piperidine ring.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a second piperidine ring .
Uniqueness
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine is unique due to its dual piperidine structure with methyl substitutions, which imparts specific chemical and biological properties. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic profile .
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
4-methyl-1-(4-methylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-11-3-9-14(10-4-11)12(2)5-7-13-8-6-12/h11,13H,3-10H2,1-2H3 |
Clé InChI |
QXHNLNPBBLMHOK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2(CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


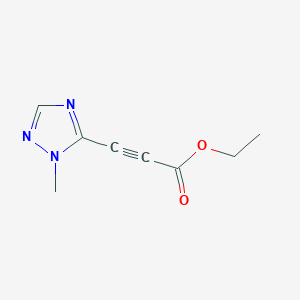
![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160959.png)
![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)
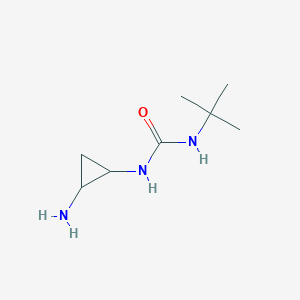
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)

![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)


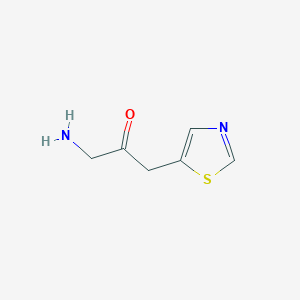

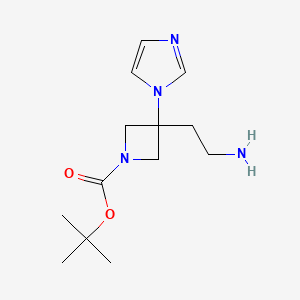
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
